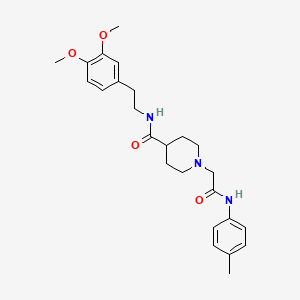
N-(3,4-dimethoxyphenethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of carboxamide derivatives in the context of benzo[b][1,6]naphthyridines involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines. This process yields a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. The subsequent formation of 4-N-[2-(dimethylamino)ethyl]carboxamides indicates a method that could potentially be adapted for the synthesis of N-(3,4-dimethoxyphenethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide, although the specific synthesis of this compound is not detailed in the provided papers .
Molecular Structure Analysis
While the exact molecular structure analysis of this compound is not provided, the structure-related analysis of similar compounds suggests that the presence of the dimethoxyphenethyl group and the piperidine ring are likely to influence the compound's interaction with biological targets. The carboxamide linkage is a common feature in these molecules, which is known to contribute to the binding affinity and selectivity of the compounds .
Chemical Reactions Analysis
The chemical reactions involving carboxamide derivatives typically include interactions with various biological targets. For instance, the derived 4-N-[2-(dimethylamino)ethyl]carboxamides from the first paper were tested for cytotoxic activity against different cancer cell lines, indicating that these compounds can undergo biological reactions leading to cytotoxic effects . Similarly, the N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were evaluated for antiallergy activity, suggesting that these compounds may participate in immunological reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the cytotoxic activity of structurally related carboxamide derivatives against various cancer cell lines implies that these compounds have sufficient stability and reactivity to interact with biological systems. The potent cytotoxicity of some derivatives, with IC(50) values less than 10 nM, suggests that the compound may also exhibit significant biological activity, potentially influenced by its physical and chemical properties . Additionally, the antiallergy activity of related compounds, with one having an IC50 of 310 nM for inhibition of tritiated mepyramine binding to H1 histaminic receptors, indicates that the compound's properties may allow it to interact with specific receptors in the body .
Aplicaciones Científicas De Investigación
Synthesis and Antiallergy Activity
- A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were synthesized and evaluated for antiallergy activity. These derivatives showed activity in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model for detecting compounds with antiallergic activity, though none had activity at 10 mg/kg in the guinea pig anaphylaxis (GPA) assay. One analogue demonstrated significant inhibition of tritiated mepyramine binding to H1 histaminic receptors, indicating potential for antiallergic research applications (Walsh et al., 1990).
Synthesis and Cytotoxic Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for growth inhibitory properties against various cancer cell lines. Most compounds were potent cytotoxins, with some having IC(50) values less than 10 nM. This study highlights the potential of such compounds in the development of new anticancer agents (Deady et al., 2003).
Anti-Inflammatory and Analgesic Agents
- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors. They exhibited significant analgesic and anti-inflammatory activities, suggesting their potential as lead compounds for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antitumor and Antioxidant Activities
- Cyanoacetamide was used in heterocyclic chemistry for the synthesis of benzothiophenes with potential as radiosensitizers and bioreductively activated cytotoxins. These compounds were evaluated for their antitumor and antioxidant activities, with several exhibiting promising results (Bialy & Gouda, 2011).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-18-4-7-21(8-5-18)27-24(29)17-28-14-11-20(12-15-28)25(30)26-13-10-19-6-9-22(31-2)23(16-19)32-3/h4-9,16,20H,10-15,17H2,1-3H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHTZFLOLOPIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-(4-Methylpyrimidin-2-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2506348.png)
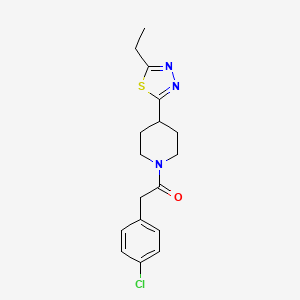
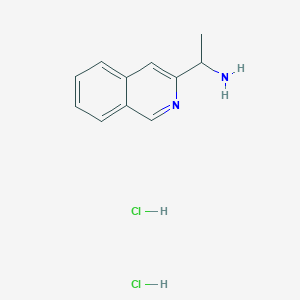
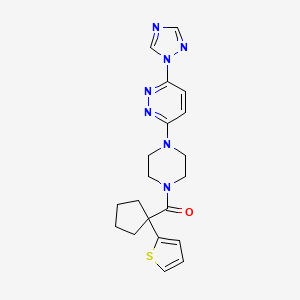
![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)

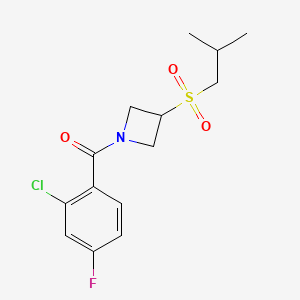
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)
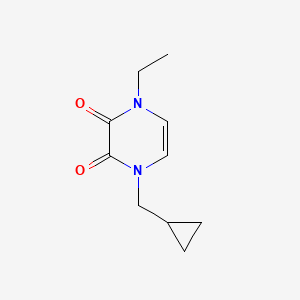
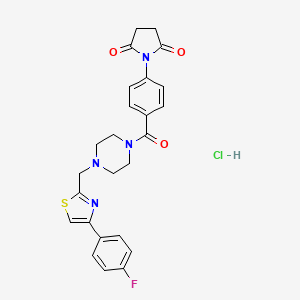
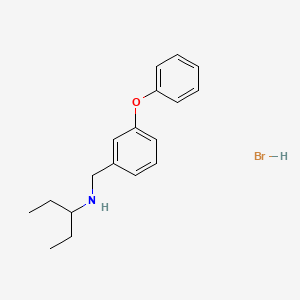
![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)
![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)